

# SR-4835: A Technical Guide to its CDK12/CDK13 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SR-4835 is a potent and highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] Its development as a chemical probe and potential therapeutic agent stems from its ability to induce a "BRCAness" phenotype in cancer cells, thereby sensitizing them to DNA-damaging agents and PARP inhibitors. This guide provides a comprehensive overview of the selectivity profile of SR-4835, detailing its activity against its primary targets and a broader range of kinases. It also outlines the experimental protocols used to determine these activities and visualizes the key mechanisms of action.

## **Data Presentation: Quantitative Selectivity Profile**

The selectivity of **SR-4835** has been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

## Table 1: Potency of SR-4835 against Primary Targets (CDK12 and CDK13)



Target	Assay Type	Value	Reference(s)
CDK12	IC50 (ADP-Glo)	99 ± 10.5 nM	[2]
CDK12	Kd (DiscoverX)	98 nM	[2]
CDK13	Kd (Binding Assay)	4.9 nM	[1]

## Table 2: Selectivity of SR-4835 against a Panel of over 450 Kinases

**SR-4835** was profiled against a large panel of over 450 kinases at a concentration of 10  $\mu$ M and was found to be highly selective for CDK12 and CDK13.[2] While the complete dataset is not publicly available in a tabular format, key off-targets with measurable binding affinities were identified.

Off-Target	Assay Type	Kd Value	Reference(s)
GSK3B	Binding Affinity	810 nM	[2]
GSK3A	Binding Affinity	1.2 μΜ	[2]
CDK6	Binding Affinity	5.1 μΜ	[2]

## Table 3: Activity of SR-4835 against other CMGC Group Kinases

Further studies have investigated the selectivity of **SR-4835** against the CMGC group of kinases, which includes CDKs, MAPKs, GSK3, and CDK-like kinases.



Kinase	Inhibition Observed	IC50	Reference(s)
CDK10	Moderate, approximately 10-fold lower potency than for CDK12/13	Not specified	[3]
CDK7, CDK8, CDK9	No significant inhibitory activity	Not applicable	[3]
DYRK family	No significant inhibitory activity	Not applicable	[3]
HIPK family	No significant inhibitory activity	Not applicable	[3]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for the key experiments used to characterize the selectivity profile of **SR-4835**.

## In Vitro Kinase Inhibition Assay (Radioactive [32P]-ATP)

This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

#### Materials:

- Recombinant active CDK12/CycK or CDK13/CycK complex
- Kinase assay buffer (50 mM HEPES pH 7.6, 34 mM KCl, 7 mM MgCl2, 5 mM β-glycerol phosphate, 2.5 mM DTE)
- [y-32P]ATP
- Cold ATP



- Substrate (e.g., GST-tagged RNA Polymerase II C-terminal domain (GST-CTD))
- SR-4835 (serial dilutions)
- SDS-PAGE loading dye
- SDS-PAGE gels
- Phosphorimager system

#### Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, 0.2 μM of the recombinant kinase, and the desired concentration of SR-4835 or DMSO vehicle control.
- Pre-incubate the mixture for 5 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of cold ATP (final concentration 0.2 mM) and [y-32P]ATP, along with the substrate (e.g., 100 μM pS7-CTD).
- Incubate the reaction for 60 minutes at 30°C.
- Terminate the reaction by adding SDS-PAGE loading dye.
- Separate the reaction products by SDS-PAGE.
- Visualize the phosphorylated substrate using a phosphorimager system.
- Quantify the band intensities to determine the extent of inhibition at each SR-4835
   concentration and calculate the IC50 value using a sigmoidal dose-response curve.[3]

## **ADP-Glo™** Kinase Assay

This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

#### Materials:

Recombinant active CDK12/CycK



- Kinase assay buffer
- ATP
- Substrate (e.g., a generic kinase substrate)
- SR-4835 (serial dilutions)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Opaque-walled multiwell plates
- Luminometer

#### Procedure:

- Set up the kinase reaction in a multiwell plate by adding the kinase, substrate, and kinase assay buffer.
- Add serial dilutions of SR-4835 or DMSO vehicle control to the wells.
- · Initiate the reaction by adding ATP.
- Incubate the plate at the optimal temperature and time for the kinase reaction.
- Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
   Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value from the dose-response curve.



## KINOMEscan™ Broad Kinase Panel Screening (DiscoverX)

This is a competition binding assay used to determine the binding affinity of a compound to a large panel of kinases.

#### Materials:

- DNA-tagged kinases
- Immobilized, active-site directed ligands
- SR-4835
- · Quantitative PCR (qPCR) reagents

#### Procedure:

- A panel of DNA-tagged kinases is used.
- In the absence of a competitor, the kinase binds to an immobilized ligand.
- SR-4835 is added as a competitor. If SR-4835 binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
- The amount of kinase bound to the solid support is measured via qPCR of the attached DNA tag.
- The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound.
- For compounds showing significant binding, a Kd (dissociation constant) is determined by running the assay with a range of compound concentrations.

## **Cellular Thermal Shift Assay (CETSA)**

### Foundational & Exploratory



CETSA is used to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

#### Materials:

- Cultured cells (e.g., a relevant cancer cell line)
- SR-4835
- PBS (Phosphate-Buffered Saline)
- Lysis buffer with protease inhibitors
- PCR thermocycler
- Western blotting reagents (antibodies against the target protein and loading control)

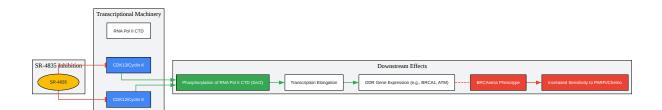
#### Procedure:

- Treat cultured cells with **SR-4835** or a vehicle control for a specified time.
- Harvest the cells, wash with PBS, and resuspend in PBS.
- Aliquot the cell suspension and heat the aliquots to a range of different temperatures in a PCR thermocycler for a short duration (e.g., 3 minutes).
- Lyse the cells by freeze-thawing or with a lysis buffer.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
- Analyze the amount of the target protein (e.g., CDK12) remaining in the soluble fraction by Western blotting.
- A shift in the melting curve to a higher temperature in the SR-4835-treated samples compared to the control indicates that SR-4835 has bound to and stabilized the target protein.

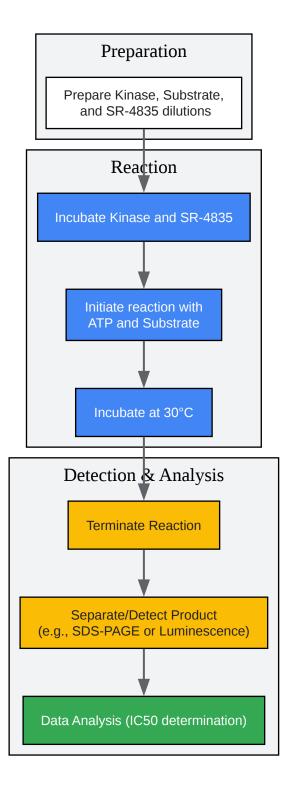


# Mandatory Visualizations Signaling Pathway of SR-4835 Action

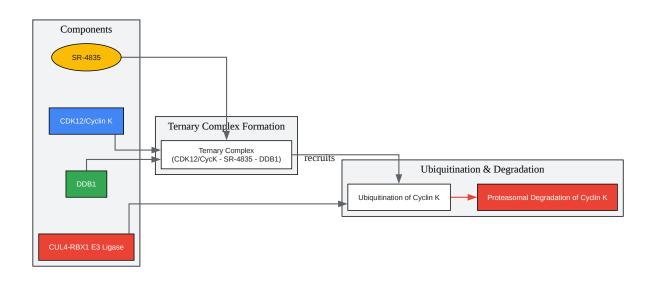












Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe SR-4835 | Chemical Probes Portal [chemicalprobes.org]
- 3. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR-4835: A Technical Guide to its CDK12/CDK13 Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b610978#sr-4835-cdk12-cdk13-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com